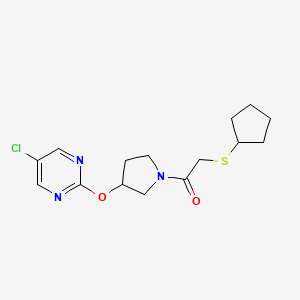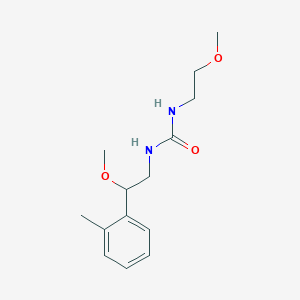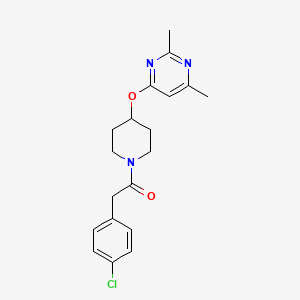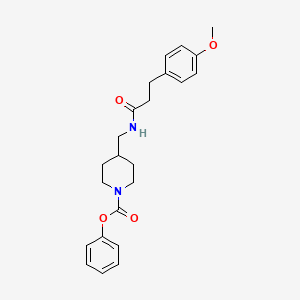
N-(5-(benciltio)-1,3,4-tiadiazol-2-il)-3,5-dimetoxi benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide: is a complex organic compound that features a thiadiazole ring substituted with a benzylthio group and a dimethoxybenzamide moiety
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of the thiadiazole ring.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
- Explored for its antimicrobial properties against various bacterial and fungal strains.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
- Sodium Channel Blockade : Similar to phenytoin, which is an unselective sodium channel blocker , this compound might also affect voltage-gated sodium channels.
Mode of Action
: Keppel Hesselink, J. M. (2017). Phenytoin: a step by step insight into its multiple mechanisms of action—80 years of mechanistic studies in neuropharmacology. Journal of Neurology, 264(10), 2043–2047. Link
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Benzylation: The thiol group of the thiadiazole is then benzylated using benzyl bromide in the presence of a base such as sodium hydroxide.
Coupling with Dimethoxybenzamide: The benzylthio-substituted thiadiazole is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Comparison:
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the specific positioning of the methoxy groups on the benzamide moiety, which can influence its electronic properties and reactivity.
- The presence of the benzylthio group in all these compounds provides similar reactivity patterns, but the differences in the benzamide substitution can lead to variations in biological activity and material properties.
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-14-8-13(9-15(10-14)24-2)16(22)19-17-20-21-18(26-17)25-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAVNHYCMESCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2362305.png)
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)



![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)


![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate](/img/structure/B2362323.png)

